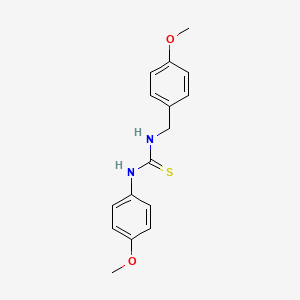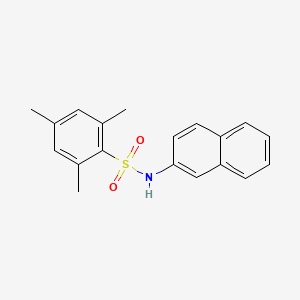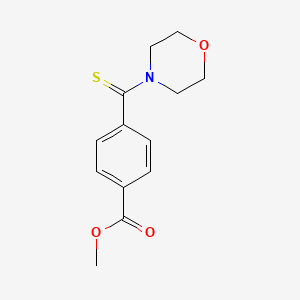
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been proposed that the compound may exert its antifungal activity by disrupting the fungal cell membrane. The mechanism of action of the compound in the treatment of Alzheimer's disease is not fully understood but may involve the inhibition of amyloid-beta peptide formation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in cell growth and division, thereby inhibiting the growth of cancer cells. It has also been found to disrupt the fungal cell membrane, leading to cell death. Additionally, the compound has been found to inhibit the formation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit potent anticancer and antifungal properties. Additionally, the compound has been found to inhibit the formation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease. However, the compound also has some limitations. The mechanism of action of the compound is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the compound may exhibit some toxicity, and careful evaluation of its safety profile is necessary.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea. One direction is the optimization of the synthesis method to improve the yield of the compound. Another direction is the elucidation of the mechanism of action of the compound, which will provide insights into its potential applications in scientific research. Additionally, further studies are needed to evaluate the safety profile of the compound and to explore its potential applications in the treatment of various diseases. Finally, the compound may be modified to improve its potency and selectivity, which will enhance its potential as a therapeutic agent.
Conclusion:
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. It has been studied for its anticancer and antifungal properties and its potential application in the treatment of Alzheimer's disease. Further research is needed to elucidate the mechanism of action of the compound, evaluate its safety profile, and explore its potential applications in the treatment of various diseases.
Synthesis Methods
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzyl isothiocyanate with 4-methoxyaniline in the presence of a base. Another method involves the reaction of 4-methoxybenzyl chloride with potassium thiocyanate followed by the reaction with 4-methoxyaniline. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit a range of potential applications in scientific research. The compound has been studied for its anticancer properties and has been found to inhibit the growth of various cancer cell lines. It has also been studied for its antifungal properties and has been found to be effective against various fungal strains. Additionally, the compound has been studied for its potential application in the treatment of Alzheimer's disease and has been found to inhibit the formation of amyloid-beta peptide.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-14-7-3-12(4-8-14)11-17-16(21)18-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUSWCXFLYPIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)

![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)


![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)